An In-Depth Technical Guide to 2-(Piperazin-1-yl)acetamide: Structure, Properties, and Synthetic Protocols
An In-Depth Technical Guide to 2-(Piperazin-1-yl)acetamide: Structure, Properties, and Synthetic Protocols
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a vast array of therapeutic agents.[1] Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, such as enhanced solubility and oral bioavailability.[2] This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)acetamide, a versatile building block incorporating this key heterocycle. While the initial topic specified the 2-yl isomer, a thorough review of the chemical literature and commercial availability consistently points to the prevalence and utility of the 1-yl isomer. Therefore, this document will focus on 2-(Piperazin-1-yl)acetamide, a compound with significant potential as a pharmaceutical intermediate and a fragment for the synthesis of novel bioactive molecules.[3]
This guide will delve into the chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol for 2-(Piperazin-1-yl)acetamide. Furthermore, it will explore the broader context of its potential applications in drug discovery, drawing upon the extensive body of research on piperazine-containing compounds. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical entity in their scientific endeavors.
Chemical Structure and Identification
2-(Piperazin-1-yl)acetamide is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4 of the ring, with an acetamide group attached to the nitrogen at position 1.[3] The presence of both a secondary amine and a primary amide functional group, along with a tertiary amine within the piperazine ring, dictates its chemical reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-(piperazin-1-yl)acetamide | [4] |
| CAS Number | 55829-43-1 | [3] |
| Molecular Formula | C₆H₁₃N₃O | [5] |
| Molecular Weight | 143.19 g/mol | [5] |
| Canonical SMILES | C1CN(CCN1)CC(=O)N | [4] |
| InChI | InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | [4] |
| InChIKey | VNRJGEMERJZKLQ-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of 2-(Piperazin-1-yl)acetamide are crucial for its handling, formulation, and behavior in biological systems. The presence of multiple nitrogen and oxygen atoms allows for extensive hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[3]
| Property | Value | Source & Notes |
| Physical State | White to off-white solid | [3] |
| Melting Point | Not experimentally determined for the parent compound. A closely related derivative, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, has a melting point of 110-112 °C. | [6] |
| Boiling Point | 319.1 ± 27.0 °C | [7] (Predicted) |
| Density | 1.085 ± 0.06 g/cm³ | [7][8] (Predicted) |
| pKa | 16.30 ± 0.40 | [7] (Predicted, likely for the amide N-H) |
| Solubility | Soluble in polar solvents such as water and alcohols. | [3] |
| XLogP3-AA | -1.4 | [4] (Computed) |
| Hydrogen Bond Donor Count | 2 | [4] (Computed) |
| Hydrogen Bond Acceptor Count | 3 | [4] (Computed) |
| Rotatable Bond Count | 2 | [4] (Computed) |
Synthesis of 2-(Piperazin-1-yl)acetamide: A Validated Protocol
The synthesis of 2-(Piperazin-1-yl)acetamide is most commonly achieved through the nucleophilic substitution of a haloacetamide with piperazine. The primary challenge in this synthesis is controlling the selectivity of the N-alkylation to favor the mono-substituted product over the di-substituted byproduct. This can be effectively managed by using a large excess of piperazine or by employing a mono-protected piperazine derivative. The following protocol details a robust and scalable method for the synthesis of 2-(Piperazin-1-yl)acetamide.
Experimental Protocol: Synthesis via N-Alkylation of Piperazine
This protocol is adapted from established methods for the synthesis of related piperazine derivatives, such as intermediates for the antianginal drug Ranolazine.[9][10][11]
Materials:
-
Piperazine (anhydrous)
-
2-Chloroacetamide
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in absolute ethanol (100 mL). The use of a significant excess of piperazine is a critical experimental choice to statistically favor mono-alkylation and minimize the formation of the N,N'-bis(acetamido)piperazine byproduct.
-
Addition of Alkylating Agent: To the stirred solution, add 2-chloroacetamide (1 equivalent). The reaction is a classical SN2 reaction where the secondary amine of piperazine acts as a nucleophile, displacing the chloride from 2-chloroacetamide.[12]
-
Base Addition: Add triethylamine (1.1 equivalents) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine starting material, which would render it non-nucleophilic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the consumption of the 2-chloroacetamide), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting residue will contain the desired product and excess piperazine. Resuspend the residue in a minimal amount of a polar solvent in which the product is soluble but piperazine is less so, or proceed with a liquid-liquid extraction.
-
For extraction, dissolve the residue in water and extract with a suitable organic solvent like ethyl acetate to remove any non-polar impurities. The product, being polar, will remain in the aqueous layer.
-
To isolate the product from the excess piperazine in the aqueous layer, acidification with HCl can be performed to form the hydrochloride salt, which may be selectively precipitated or purified via crystallization.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the acetamide group, the four methylene groups of the piperazine ring, the secondary amine proton of the piperazine ring, and the two amide protons. The methylene protons adjacent to the carbonyl group will likely appear as a singlet, while the piperazine protons will exhibit complex multiplets due to coupling.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the amide, the methylene carbon of the acetamide, and the carbons of the piperazine ring. The chemical shift of the carbonyl carbon is expected to be in the range of 170-185 ppm.
-
FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.[13][14]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (143.19 g/mol ).
Applications in Drug Discovery and Development
The true value of 2-(Piperazin-1-yl)acetamide lies in its potential as a versatile scaffold for the synthesis of more complex molecules with therapeutic applications. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antimicrobial agents.[13][15][16]
The secondary amine of the piperazine ring in 2-(Piperazin-1-yl)acetamide provides a convenient point for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds. This strategic modification can influence a molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
For instance, derivatives of 2-(piperazin-1-yl)acetamide have been investigated for their potential as multi-target antipsychotics, demonstrating the utility of this scaffold in developing drugs that can interact with multiple receptors in the CNS.[16] Furthermore, the incorporation of the piperazine-acetamide moiety into larger molecules has been explored in the development of agents with antimicrobial and anticancer activities.[13][17]
Conclusion
2-(Piperazin-1-yl)acetamide is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse chemical libraries. While detailed experimental characterization of the parent compound is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related structures. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate 2-(Piperazin-1-yl)acetamide into their synthetic and medicinal chemistry programs, paving the way for the discovery of novel therapeutic agents.
References
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PMC. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]
-
Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved from [Link]
-
PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]
- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]
- Google Patents. (n.d.). WO2011160396A1 - Method for preparation of ranolazine.
-
ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved from [Link]
-
Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
Veeprho. (n.d.). Ranolazine Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
University of Washington. (n.d.). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Tandfonline. (n.d.). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]
-
New Drug Approvals. (n.d.). Ranolazine, 雷诺嗪. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica [cymitquimica.com]
- 4. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperazin-1-ylacetamide hydrochloride | CymitQuimica [cymitquimica.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. 2-PIPERAZINE-1-YL-ACETAMIDE | 55829-43-1 [chemicalbook.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 10. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 11. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsr.com [ijpsr.com]
- 14. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijnrd.org [ijnrd.org]
